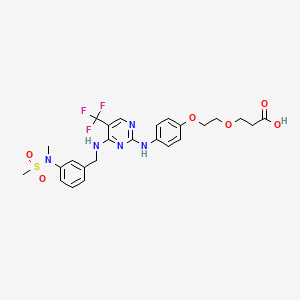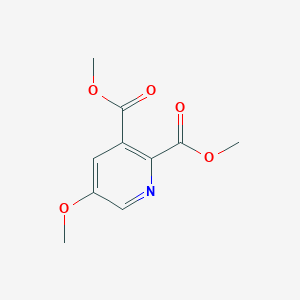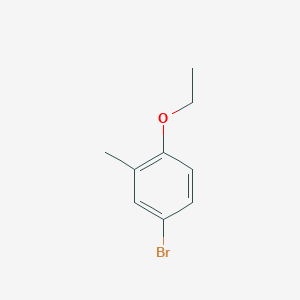
2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, also known as CFN-029, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Potentials
A study by Mehta et al. (2019) focused on the synthesis of derivatives related to 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide. These compounds were evaluated for their antimicrobial and anticancer activities. The study revealed significant antimicrobial activity in some compounds, comparable to standard drugs like ciprofloxacin and fluconazole. Moreover, compound 5 exhibited notable anticancer activity.
Antihistamine Application
Cetirizine, a compound structurally related to this compound, is a piperazine antihistamine effective in treating urticaria and allergic rhinitis, as noted by Arlette (1991).
Synthesis and Evaluation for Anticancer Activity
Another study, Hassan et al. (2021), synthesized derivatives of a similar structure and evaluated them for anticancer activity. They found that these compounds had higher anticancer activity than their precursors and showed promise in inhibiting VEGFR-2, a key target in cancer therapy.
Pharmacological Evaluation as CNS Agents
Verma et al. (2017) synthesized derivatives of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and evaluated them as central nervous system (CNS) agents. Their study, found at Verma et al. (2017), demonstrated the potential of these compounds in acting on the GABAA receptor, indicating their possible use in treating CNS disorders.
Antibacterial Activity
Kashif Iqbal et al. (2017) investigated acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. They found moderate antibacterial activity, particularly against Gram-negative bacterial strains. More about this study can be found at Iqbal et al. (2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIFBVXPYVVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)
![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)




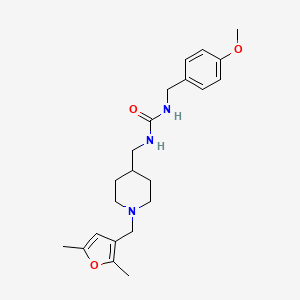

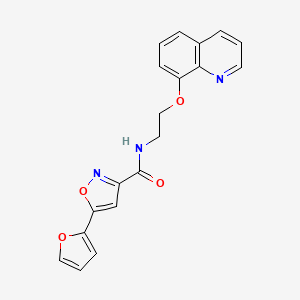
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)
![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)
